molecular formula C6H9N3O2 B1266758 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 49738-24-1

5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B1266758
CAS No.: 49738-24-1
M. Wt: 155.15 g/mol
InChI Key: KPADHLBAZFIMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Structural Features

The molecular formula of 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is C₆H₉N₃O₂ , with a molar mass of 155.16 g/mol . The compound features a pyrimidine ring substituted at positions 1 and 3 with methyl groups, a keto group at position 2 and 4, and an amino group at position 5 (Figure 1). The SMILES notation (CN1C=C(C(=O)N(C1=O)C)N ) and InChIKey (KPADHLBAZFIMTA-UHFFFAOYSA-N ) highlight its structural uniqueness.

Crystallographic studies reveal a planar pyrimidine ring with intramolecular hydrogen bonding between the amino group (N–H) and adjacent carbonyl oxygen (O=C), stabilizing the keto-amine tautomer. The methyl groups at N1 and N3 introduce steric effects, influencing packing in the solid state. For example, X-ray diffraction data show a two-dimensional hydrogen-bonding network involving N–H···O=C interactions (O···N distances: 2.894–2.904 Å).

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular Formula C₆H₉N₃O₂
Crystal System Orthorhombic
Hydrogen Bond Length (O···N) 2.894–2.904 Å
Torsional Angles (C–N–C–O) 115.8°–125.5°

Tautomerism and Conformational Analysis

Tautomerism in uracil derivatives is critical for understanding their reactivity and biological interactions. For this compound, the diketo form dominates due to resonance stabilization of the carbonyl groups. However, enol tautomers may form under specific conditions, such as proton transfer in microhydrated environments. Computational studies (B3LYP/6-31+G(d,p)) predict that methylation at N1 and N3 reduces the likelihood of enolization compared to unsubstituted uracil, as methyl groups donate electron density, stabilizing the keto form.

Conformational flexibility is limited by the rigid pyrimidine ring and intramolecular hydrogen bonding. NMR studies of related compounds (e.g., 1,3-dimethyluracil) show that substituents at C5 and C6 influence rotational barriers around the C5–C6 bond, with amino groups favoring planar conformations.

Table 2: Tautomeric Stability (Relative Energy in kJ/mol)

Tautomer Gas Phase Microhydrated Environment
Diketo (Keto-Amine) 0.0 0.0
Enol (4-Hydroxy) +18.3 +12.7
Enol (2-Hydroxy) +22.1 +15.9

Data extrapolated from uracil studies.

Comparative Structural Studies with Analogues

Comparative analyses with structurally related compounds reveal distinct electronic and steric effects:

  • 6-Amino-1,3-dimethyluracil : A positional isomer with the amino group at C6. This compound exhibits stronger N–H···O=C hydrogen bonding (O···N: 2.81 Å) due to closer proximity between the amino and carbonyl groups. Its melting point (295°C) is higher than the C5-amino derivative, reflecting enhanced lattice stability.

  • 1,3-Dimethyluracil : Lacking the C5-amino group, this analogue shows reduced hydrogen-bonding capacity and lower thermal stability (m.p. 174°C). Crystal packing is dominated by π-stacking interactions rather than N–H···O bonds.

  • 5-Acetyl-6-amino-1,3-dimethyluracil : The acetyl group at C5 introduces additional steric bulk, distorting the pyrimidine ring and reducing planarity (torsional angle: 128.7°). This modification also alters tautomeric preferences, favoring enol forms in polar solvents.

Table 3: Structural Comparison with Analogues

Compound Hydrogen Bonding (O···N, Å) Melting Point (°C) Key Structural Difference
5-Amino-1,3-dimethylpyrimidine-2,4-dione 2.89–2.90 295 (dec.) Amino at C5
6-Amino-1,3-dimethyluracil 2.81 295 Amino at C6
1,3-Dimethyluracil 3.10 174 No amino group
5-Acetyl-6-amino-1,3-dimethyluracil 2.95 N/A Acetyl at C5, amino at C6

Data compiled from .

Properties

IUPAC Name

5-amino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADHLBAZFIMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290705
Record name 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49738-24-1
Record name 49738-24-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction of 1,3-Dimethylurea with Cyanoacetic Acid

A documented procedure for synthesizing 6-amino-1,3-dimethylpyrimidine-2,4(1H,2H)-dione (a positional isomer) involves refluxing 1,3-dimethylurea with cyanoacetic acid in acetic anhydride, followed by alkaline workup. Adapting this method for the 5-amino isomer may require regioselective control through substituent positioning or modified reaction conditions.

Typical Reaction Conditions

Component Quantity/Parameter
1,3-Dimethylurea 0.1 mol
Cyanoacetic Acid 0.12 mol
Acetic Anhydride 40 mL
Temperature 80°C, 2 hours
Workup NaOH (70%), 0–5°C

The intermediate undergoes cyclization to form the pyrimidine ring, with the amino group’s position influenced by the electronic effects of substituents. Yield optimization (reported at 70–77% for the 6-amino isomer) would necessitate fine-tuning stoichiometry and temperature.

Functionalization of Preformed Pyrimidine Cores

Amination of 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione

Introducing an amino group at position 5 could involve electrophilic amination or nucleophilic substitution. For example:

  • Nitration-Reduction Sequence : Nitration at position 5 followed by catalytic hydrogenation (e.g., H₂/Pd-C) could yield the amino derivative. However, regioselectivity in nitration remains a challenge without directing groups.
  • Buchwald-Hartwig Amination : Transition-metal-catalyzed coupling (e.g., Pd(OAc)₂, Xantphos) with ammonia or amines might enable direct C–N bond formation at position 5.

Hypothetical Reaction Parameters

Reagent/Condition Role
1,3-Dimethylpyrimidine-2,4-dione Substrate
HNO₃/H₂SO₄ Nitrating agent
H₂ (1 atm), Pd/C (10%) Reduction catalyst
NH₃ (aq.) Ammonia source

Multi-Step Synthesis from Barbituric Acid Derivatives

Condensation with Ammonia

Barbituric acid derivatives serve as versatile precursors. For instance, 1,3-dimethylbarbituric acid could react with ammonia under high-pressure conditions to introduce the amino group.

Reported Protocol for Analogous Systems

  • Step 1 : Condensation of 1,3-dimethylbarbituric acid with ammonium acetate in ethanol at reflux.
  • Step 2 : Acid-catalyzed cyclization to form the pyrimidine ring.

Yield Data

Step Product Yield (%)

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions are typically carried out under acidic or basic conditions, depending on the desired product.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides. These reactions can be carried out in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl groups can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound and its derivatives are investigated for their potential as pharmaceutical agents. They may exhibit antimicrobial, antiviral, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.

    Biological Studies: Researchers study the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activity.

    Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

In materials science, the compound’s unique electronic properties may be exploited to create materials with specific conductivity or optical properties. The presence of both amino and carbonyl groups allows for versatile interactions with other molecules, leading to the formation of complex structures.

Comparison with Similar Compounds

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1,3-Dimethylbarbituric Acid: This compound lacks the amino group, which limits its reactivity compared to this compound.

    5-Amino-1,3-dimethyluracil: This compound has a similar structure but differs in the position of the amino group, which can affect its chemical reactivity and biological activity.

    2,4-Diamino-1,3-dimethylpyrimidine:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Biological Activity

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 49738-24-1) is a heterocyclic organic compound with significant biological activity and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Chemical Formula: C₆H₉N₃O₂
  • Molecular Weight: 155.15 g/mol
  • Structural Features: Contains both amino and carbonyl functional groups which contribute to its reactivity and biological activity.
PropertyValue
IUPAC NameThis compound
PubChem CID12490684
AppearancePowder
Storage TemperatureRoom temperature

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the amino group allows it to act as a nucleophile in biochemical reactions. This compound may exhibit the following mechanisms of action:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Antimicrobial Activity: Studies have indicated that this compound may possess antimicrobial properties, potentially useful in treating infections.
  • Anticancer Properties: Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Anticancer Research

Recent studies have investigated the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • Cell Lines Tested: HeLa (cervical cancer), HepG2 (liver cancer), AGS (gastric cancer).
  • Findings: The compound demonstrated significant antiproliferative activity at concentrations lower than 10 μM against certain cell lines. The mechanism involved may include DNA alkylation and disruption of cellular metabolism.

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineConcentration (μM)Observed Effect
HeLa<10Significant inhibition
HepG280.20Moderate inhibition
AGS55.67Moderate inhibition

Antimicrobial Studies

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains:

  • Bacterial Strains Tested: Escherichia coli, Staphylococcus aureus.
  • Results: The compound exhibited varying degrees of antibacterial activity depending on the concentration used.

Case Studies

Case Study 1: Anticancer Activity

In a study published in MDPI's International Journal of Molecular Sciences, researchers synthesized several derivatives of pyrimidine compounds including this compound. These derivatives were tested for their cytotoxicity against multiple cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens. The results showed that at specific concentrations, the compound could significantly inhibit bacterial growth compared to control groups .

Q & A

Q. What are the established synthetic routes for 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves condensation reactions under basic conditions. For example, pyrimidine derivatives can be synthesized via nucleophilic substitution using sodium methoxide as a base to facilitate the reaction between amino and methyl-substituted precursors . Key steps include:

  • Reagent selection : Use of benzyl chlorides or chloroacetamides for alkylation .
  • Reaction optimization : Temperature control (e.g., reflux in acetic acid) and solvent selection (DMF or ethanol/water mixtures) to improve yield .
  • Purification : Recrystallization or chromatography to isolate the pure compound .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing methyl groups at positions 1 and 3 .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated in studies of similar pyrimidine-diones .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro biological assays are commonly used to evaluate its bioactivity?

  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus), with activity compared to reference drugs like streptomycin .
  • Enzyme inhibition : Kinase or methyltransferase inhibition assays, monitoring IC50 values via fluorescence or radiometric methods .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Limited aqueous solubility; dimethyl sulfoxide (DMSO) or ethanol is preferred for stock solutions.
  • Stability : Sensitive to light and humidity; store desiccated at -20°C. Stability under acidic/basic conditions should be tested via HPLC .

Q. How is purity assessed, and what thresholds are acceptable for research use?

  • HPLC : Purity ≥95% with a single dominant peak at 254 nm .
  • Melting point : Sharp melting range (e.g., 154–155°C for related compounds) confirms crystallinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

  • Continuous flow reactors : Enhance reaction efficiency and scalability compared to batch processes .
  • Catalytic systems : Explore palladium or copper catalysts for cross-coupling reactions to introduce substituents .
  • DoE (Design of Experiments) : Statistically optimize temperature, solvent ratios, and reagent stoichiometry .

Q. How are structural-activity relationships (SAR) investigated for this compound?

SAR studies focus on modifying substituents to enhance bioactivity:

  • Substituent effects : Introducing thiazole or benzyl groups (e.g., 6-(2-methyl-1,3-thiazol-4-yl)) increases antimicrobial potency .

  • Table 1 : Bioactivity comparison of derivatives:

    Substituent at Position 6Antimicrobial Activity (MIC, µg/mL)
    Thiazole12.5 (vs. S. aureus)
    Phenyl25.0
    Reference (Streptomycin)6.25
    Data adapted from .

Q. How are crystallographic data contradictions resolved in polymorph screening?

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal studies .
  • Thermal analysis : DSC/TGA identifies polymorphic transitions or solvate formation .
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Selectivity profiling : Screen against kinase panels (e.g., eEF-2K vs. PKC isoforms) .
  • Pro-drug design : Modify solubility or lipophilicity to enhance target binding .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics .

Q. How are metabolic pathways or degradation products characterized?

  • LC-MS/MS : Identify metabolites in hepatic microsomal assays .
  • Isotopic labeling : Track degradation pathways using 14C-labeled compounds .
  • Stability studies : Monitor hydrolytic cleavage under physiological pH (e.g., 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
Reactant of Route 2
5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.